molecular formula C6H10Cl2N2S B2603566 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride CAS No. 1185132-75-5

2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride

Cat. No.: B2603566
CAS No.: 1185132-75-5
M. Wt: 213.12
InChI Key: BKDFEKQCDTVFRS-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Scientific Research Applications

2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows thiazoles to interact with various biological targets, potentially influencing a range of biochemical pathways.

In terms of pharmacokinetics, factors such as solubility, stability, and the presence of functional groups can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of thiazole-based compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloro-4-methylthiazole with ethylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride is unique due to the presence of both chlorine and methyl groups on the thiazole ring. This combination can enhance its biological activity and binding affinity to specific targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S.ClH/c1-4-6(7)10-5(9-4)2-3-8;/h2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFEKQCDTVFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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